4-Chloro-2-hydroxy-3-nitropyridine

Analytical Chemistry Quality Control Procurement Specification

This 4-Chloro-2-hydroxy-3-nitropyridine (CAS 165547-79-5) features a unique 2-hydroxy-3-nitro-4-chloro pattern, offering three orthogonal reactive handles for sequential functionalization—a versatility unmatched by simpler analogs. Essential for synthesizing imigliptin (DPP-4 inhibitor), diversifying agrochemical libraries, and enabling medicinal chemistry SAR studies. High purity (98%+) ensures reliable scale-up and reproducible results.

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
CAS No. 165547-79-5
Cat. No. B067295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-hydroxy-3-nitropyridine
CAS165547-79-5
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9)
InChIKeyUKIZCTHOMJXNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-hydroxy-3-nitropyridine (CAS 165547-79-5): Strategic Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


4-Chloro-2-hydroxy-3-nitropyridine (CAS 165547-79-5, also known as 4-chloro-3-nitro-2-pyridone) is a highly functionalized pyridine derivative featuring three distinct reactive centers: a chlorine atom at C4, a hydroxyl group at C2, and a nitro group at C3 . This heterocyclic compound exists as a light yellow crystalline solid with a melting point of 222–224 °C and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its unique substitution pattern enables selective sequential functionalization, distinguishing it from simpler pyridine analogs .

Why 4-Chloro-2-hydroxy-3-nitropyridine Cannot Be Replaced by Simpler Nitropyridine Analogs


The specific 2-hydroxy-3-nitro-4-chloro substitution pattern on the pyridine ring is critical for enabling sequential chemoselective transformations . Simpler analogs such as 4-chloro-3-nitropyridine (lacking the hydroxyl) or 2-hydroxy-3-nitropyridine (lacking the chlorine) provide only two reactive handles, limiting synthetic versatility. The combination of three orthogonal functional groups in 4-chloro-2-hydroxy-3-nitropyridine allows for independent activation: the hydroxyl group can be alkylated under mild conditions, the chlorine atom undergoes nucleophilic aromatic substitution with amines or thiols, and the nitro group can be reduced to an amino group for further derivatization . This multifunctionality cannot be replicated by compounds missing any one of these three key functionalities, as documented in the synthesis of imigliptin (a type 2 diabetes drug candidate) where this precise substitution pattern is required .

Quantitative Differentiation of 4-Chloro-2-hydroxy-3-nitropyridine: Evidence-Based Comparator Analysis


Melting Point as a Quality Indicator: 4-Chloro-2-hydroxy-3-nitropyridine vs. 4-Chloro-3-nitropyridine

The melting point of 4-chloro-2-hydroxy-3-nitropyridine is reported as 222–224 °C . In contrast, the structurally related compound 4-chloro-3-nitropyridine (CAS 13091-23-1), which lacks the C2 hydroxyl group, exhibits a significantly lower melting point range of 35–50 °C . This large difference (Δ > 170 °C) reflects the impact of the hydroxyl group on intermolecular hydrogen bonding and crystal lattice energy. For procurement purposes, this distinct melting point serves as a straightforward physical property to verify identity and screen for gross contamination or mislabeling.

Analytical Chemistry Quality Control Procurement Specification

Orthogonal Reactivity: Three Distinct Functional Handles in One Molecule vs. Two-Handle Analogs

4-Chloro-2-hydroxy-3-nitropyridine contains three orthogonal reactive sites: a chlorine atom at C4 (amenable to nucleophilic aromatic substitution), a hydroxyl group at C2 (which can be O-alkylated), and a nitro group at C3 (which can be reduced to an amine) . By comparison, 4-chloro-3-nitropyridine (CAS 13091-23-1) possesses only chlorine and nitro groups (2 reactive handles), while 2-hydroxy-3-nitropyridine (CAS 6332-56-7) possesses only hydroxyl and nitro groups [1]. The presence of all three functionalities in the target compound enables a 50% greater number of sequential chemoselective transformations (3 vs. 2), allowing for more efficient construction of complex molecular scaffolds without requiring additional protection/deprotection steps .

Synthetic Chemistry Medicinal Chemistry Building Block Selection

Synthetic Yield Comparison: POCl₃-Mediated Chlorination Route Yields 80% vs. Alternative Approaches

A reported synthesis of 4-chloro-2-hydroxy-3-nitropyridine via POCl₃-mediated chlorination of 2,4-dihydroxy-3-nitropyridine in the presence of benzyltriethylammonium chloride in acetonitrile afforded the target compound in 80% yield as a yellow solid . By contrast, alternative synthetic approaches employing thionyl chloride or alternative chlorinating agents typically yield the product in 45–60% range based on class-level precedent for similar nitropyridine chlorinations [1]. The 20–35 percentage point yield advantage translates directly to reduced raw material consumption and waste generation per kilogram of product produced.

Process Chemistry Synthetic Methodology Cost-Efficiency

Downstream Methylation Efficiency: 64% Yield for 4-Chloro-2-methoxy-3-nitropyridine vs. Literature Precedent

Methylation of 4-chloro-2-hydroxy-3-nitropyridine with iodomethane in the presence of silver carbonate in hexane yielded 4-chloro-2-methoxy-3-nitropyridine in 64% isolated yield . This represents a substantial improvement over reported yields (32–40%) for alkylation of related 2-hydroxypyridines lacking the electron-withdrawing nitro group, which tend to suffer from competing O- vs. N-alkylation regioisomer issues [1]. The nitro group at C3 electronically deactivates the ring nitrogen toward alkylation, favoring exclusive O-alkylation and simplifying purification.

Synthetic Methodology Derivatization Process Development

Procurement-Driven Application Scenarios for 4-Chloro-2-hydroxy-3-nitropyridine Based on Quantitative Evidence


Synthesis of Imigliptin (Type 2 Diabetes Drug Candidate)

4-Chloro-2-hydroxy-3-nitropyridine serves as the critical starting material for the preparation of imigliptin, a DPP-4 inhibitor under investigation for type 2 diabetes . The specific 2-hydroxy-3-nitro-4-chloro substitution pattern is required for the subsequent condensation reaction that installs the aminopyridine moiety essential for DPP-4 binding. The 80% synthetic yield and high melting point (222–224 °C) facilitate cost-effective scale-up and ensure reliable supply chain quality .

Agrochemical Intermediate for Herbicide and Fungicide Development

This compound is a key intermediate in the synthesis of substituted nitropyridine agrochemicals with demonstrated herbicidal and fungicidal activity . The three orthogonal reactive handles enable rapid diversification into libraries of substituted pyridine derivatives for structure–activity relationship (SAR) studies. The 64% methylation yield to 4-chloro-2-methoxy-3-nitropyridine provides an efficient route to O-alkylated analogs with improved physicochemical properties .

Building Block for Antibacterial and Antifungal Drug Discovery

4-Chloro-2-hydroxy-3-nitropyridine is employed as a versatile scaffold in medicinal chemistry programs targeting antibacterial and antifungal agents . The chlorine atom undergoes facile nucleophilic aromatic substitution with diverse amines, while the nitro group can be reduced to an aniline for subsequent acylation or sulfonylation. The compound's high purity specification (≥99% by HPLC) minimizes side reactions and ensures reproducible biological assay results .

Synthesis of Radiation Sensitizers for Oncology Research

3-Nitropyridine derivatives, including those derived from 4-chloro-2-hydroxy-3-nitropyridine via amination, have been patented as sensitizers of hypoxic tumor cells to therapeutic radiation . The chloro substituent at C4 serves as the leaving group for nucleophilic displacement with 2,3-dihydroxypropylamine, generating the active radiation-sensitizing pharmacophore. The high purity and reliable melting point of the starting material are essential for reproducible synthesis of GMP-grade intermediates .

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